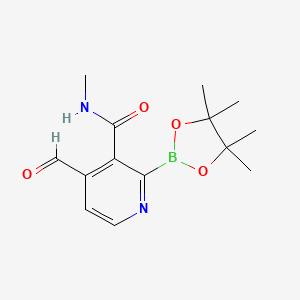

![molecular formula C138H240N12O36 B14787560 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)

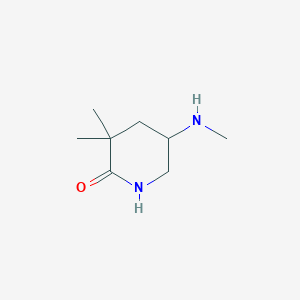

cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enniatins are a group of cyclohexadepsipeptides primarily produced by Fusarium species of fungi. These compounds are characterized by their alternating residues of N-methyl amino acids and hydroxy acids. Enniatins have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antihelmintic, herbicidal, and insecticidal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This enzyme facilitates the formation of the cyclohexadepsipeptide structure by alternating between N-methyl amino acids (such as valine, leucine, and isoleucine) and hydroxy acids (typically hydroxyisovaleric acid) .

Industrial Production Methods: Industrial production of enniatins involves the cultivation of Fusarium species under controlled conditions to optimize the yield of these compounds. The fermentation process is followed by extraction and purification steps to isolate enniatins from the fungal biomass .

Analyse Des Réactions Chimiques

Types of Reactions: Enniatins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the enniatin structure.

Common Reagents and Conditions: Common reagents used in the reactions of enniatins include oxidizing agents (such as hydrogen peroxide) and reducing agents (such as sodium borohydride). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of enniatins depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield reduced forms of enniatins .

Applications De Recherche Scientifique

Enniatins have a wide range of scientific research applications across various fields:

Chemistry: In chemistry, enniatins are studied for their ionophoric properties, which enable them to form complexes with metal ions and facilitate ion transport across membranes .

Biology: In biology, enniatins are investigated for their cytotoxic effects on mammalian cell lines. They have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Medicine: In medicine, enniatins are explored for their antimicrobial properties. They have demonstrated activity against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .

Industry: In industry, enniatins are used as bioactive compounds in agricultural applications. Their insecticidal and herbicidal properties make them valuable for pest control and crop protection .

Mécanisme D'action

The primary mechanism of action of enniatins is attributed to their ionophoric characteristics. Enniatins form complexes with metal ions and facilitate their transport across cell membranes, disrupting ion homeostasis. This disruption leads to various cellular effects, including the induction of oxidative stress, changes in mitochondrial membrane permeability, and apoptosis .

Comparaison Avec Des Composés Similaires

Beauvericin: Another cyclohexadepsipeptide with similar ionophoric properties but different amino acid composition.

Fusafungine: A mixture of enniatins used as a topical treatment for upper respiratory tract infections.

Propriétés

Formule moléculaire |

C138H240N12O36 |

|---|---|

Poids moléculaire |

2643.4 g/mol |

Nom IUPAC |

3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3 |

Clé InChI |

UAUIZWKMSVSMCO-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)

![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)